molecular formula C8H3Br2N3O4 B1244761 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B1244761
M. Wt: 364.93 g/mol
InChI Key: HPDZNXVZXICVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACEA-1031 is a small molecule drug that acts as a potent competitive antagonist at N-methyl-D-aspartate (NMDA) receptor glycine sites. It was initially developed by Acea Pharmaceuticals, Inc. for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .

Preparation Methods

The synthesis of ACEA-1031 involves the preparation of quinoxalinediones. Specifically, ACEA-1031 is identified as 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione . The synthetic route typically involves the nitration and bromination of quinoxalinedione precursors under controlled conditions. The reaction conditions include the use of nitric acid for nitration and bromine for bromination, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

ACEA-1031 undergoes several types of chemical reactions, including:

    Oxidation: ACEA-1031 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert ACEA-1031 into its reduced forms, which may exhibit different pharmacological properties.

    Substitution: Substitution reactions involving ACEA-1031 can lead to the formation of various substituted derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ACEA-1031 exerts its effects by competitively antagonizing NMDA receptor glycine sites. By binding to these sites, ACEA-1031 inhibits the activation of NMDA receptors, which are involved in excitatory neurotransmission in the central nervous system. This inhibition can lead to neuroprotective, analgesic, and anticonvulsant effects . The molecular targets of ACEA-1031 include various subunits of the NMDA receptor, and its action involves blocking the receptor’s response to glutamate and glycine .

Comparison with Similar Compounds

ACEA-1031 is part of a series of quinoxalinediones that act as NMDA receptor antagonists. Similar compounds include ACEA-1021 and ACEA-1328, which also target NMDA receptor glycine sites . Compared to these compounds, ACEA-1031 exhibits unique properties in terms of its affinity and selectivity for different NMDA receptor subunits. For example, ACEA-1031 has been shown to have varying IC50 values depending on the subunit composition of the NMDA receptor, highlighting its distinct pharmacological profile .

Similar compounds include:

ACEA-1031’s uniqueness lies in its specific binding affinities and its potential therapeutic applications in neuroprotection, analgesia, and anticonvulsant therapy .

Properties

Molecular Formula

C8H3Br2N3O4

Molecular Weight

364.93 g/mol

IUPAC Name

6,7-dibromo-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3Br2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)

InChI Key

HPDZNXVZXICVSF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)[N+](=O)[O-])NC(=O)C(=O)N2

Synonyms

6,7-dibromo-5-nitro-2,3-quinoxalinedione
ACEA 1031
ACEA-1031

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Cheeseman, G. W. H., J. Chem. Soc. 1170 (1962) was adapted. To a stirred suspension of 6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (576 mg, 1.8 mMol) in concentrated H2SO4 (6 mL) at 0° C. for 30 min. was added KNO3 (220 mg, 2.18 mMol, Baker) in one portion. The mixture was stirred at 0° C. for 3 h then at room temperature for one day. The color of mixture was changed from red to yellow brown. Then it was poured into ice (60 g) resulting in the separation of a bright yellow precipitate, which was collected by filtration and washed with distilled water (2×2 mL) followed by ethanol (2×1 mL) to get 498 mg of crude 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (76%, contains minor impurities by NMR). Crystallization from DMSO/H2O gave pure 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione as bright yellow microcrystals; mp: 352°-354° C. (dec.). IR (KBr, cm-1): 3387; 3256; 1756; 1700; 1537. NMR (1H, DMSO-d6): δ7.475 (s, 1H); 12.217 (s, 1H); 12.265 (s, 1H). HRMS: calcd for C8H3N3O4Br2 (M+) m/z: 362.8489; found: 362.8509.
Quantity
576 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
220 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.